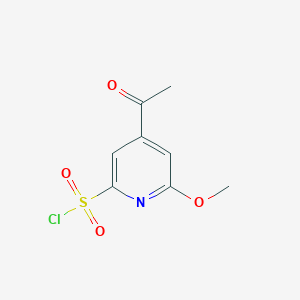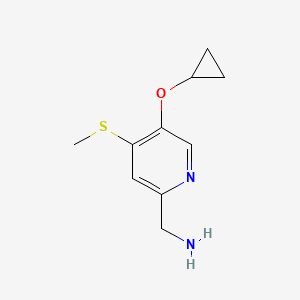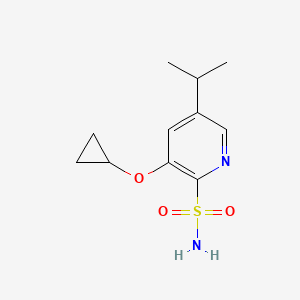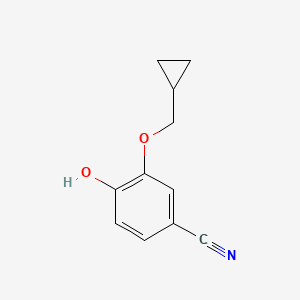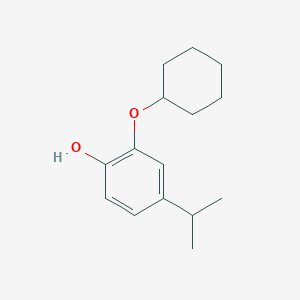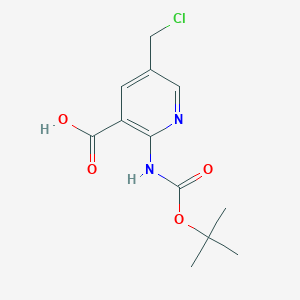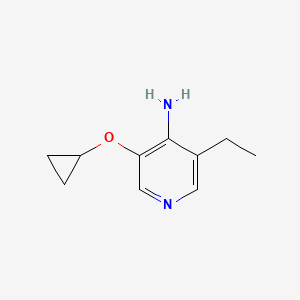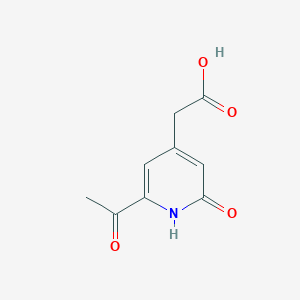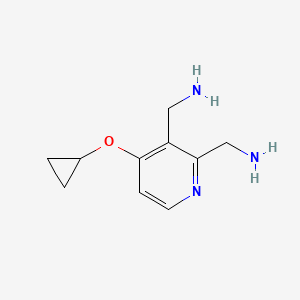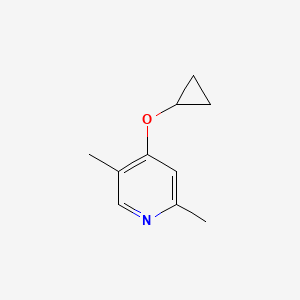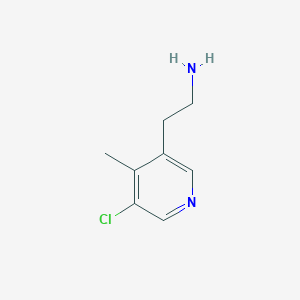
3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its unique physicochemical properties, which make this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trichloromethyl-pyridine as a starting material, which undergoes a series of reactions including chlorination and fluorination . The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods
In an industrial setting, the production of 3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization . The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The pyridine ring can engage in various interactions with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine include:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.
4-(Trifluoromethyl)pyridine: Known for its applications in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the cyclopropoxy group, in particular, adds to its versatility and potential for various applications .
Propriétés
Formule moléculaire |
C10H10F3NO |
|---|---|
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-methyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NO/c1-6-8(10(11,12)13)4-14-5-9(6)15-7-2-3-7/h4-5,7H,2-3H2,1H3 |
Clé InChI |
BKUXJSIZTFAQHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1C(F)(F)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



